

Core Properties of m-PEG11-OH

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Compound of Interest		
Compound Name:	m-PEG11-OH	
Cat. No.:	B3116480	Get Quote

m-PEG11-OH is a monodisperse polyethylene glycol derivative, meaning it has a precise and defined molecular weight. It features a methoxy group capping one terminus and a hydroxyl group at the other, making it a monofunctional PEGylating agent.[1][2] The terminal hydroxyl group allows for further chemical modification and attachment to target molecules, while the methoxy group prevents cross-linking reactions.[2][3] The hydrophilic polyethylene glycol chain can enhance the solubility and stability of conjugated molecules.[4][5]

Physicochemical Data

The quantitative properties of **m-PEG11-OH** are summarized below. Data is compiled from various chemical suppliers and databases.



Property	Value	Source(s)
Molecular Weight (MW)	516.62 g/mol	[4][6][7]
516.63 g/mol	[8]	
516.6 g/mol	[5]	_
Exact Mass	516.3100 g/mol	[8]
Chemical Formula	C23H48O12	[4][5][6][7][8]
CAS Number	2168540-65-4	[6][7][8]
114740-40-8	[4]	
9004-74-4 (for general mPEG-OH)	[1][5]	
Synonyms	O-Methyl-undecaethylene glycol, m-PEG11-alcohol	[4][8]
Appearance	Colorless to light yellow liquid	[6][7]
Density	1.086 g/cm³ (Predicted)	[6][7]
Purity	≥95%	[4][8]
Solubility	Soluble in DMSO, DCM, DMF	[5][7]
Elemental Analysis	C: 53.47%; H: 9.37%; O: 37.16%	[8]

The Role of m-PEG11-OH in PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[9][10] This modification is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[2][11][12]

Key advantages conferred by PEGylation include:



- Increased Hydrodynamic Size: The attachment of the PEG chain increases the molecule's size, which can significantly reduce renal clearance, thereby prolonging its circulation half-life in the body.[9][13]
- Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing antigenic and immunogenic responses.[9][11][12]
- Enhanced Solubility: PEGylation is particularly useful for improving the aqueous solubility of hydrophobic drugs, which can aid in their formulation and delivery.[4][9]
- Increased Stability: The PEG chain can protect the conjugated molecule from proteolytic degradation.[2][12]

m-PEG11-OH serves as a foundational building block in this process. Its terminal hydroxyl group, while having low reactivity itself, must be chemically activated to enable conjugation to target molecules.[2]

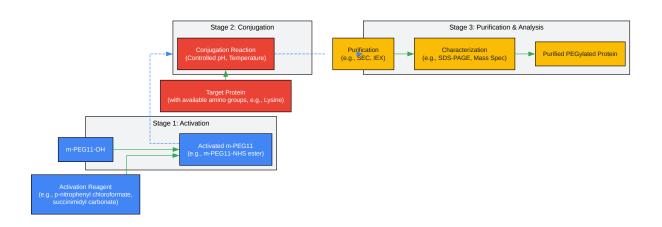
Experimental Protocols and Methodologies

The following is a generalized, representative protocol for the use of **m-PEG11-OH** in the PEGylation of a protein. The specific conditions, such as pH, temperature, and reaction times, require optimization for each specific target molecule.

General Workflow for Protein PEGylation

The process involves three primary stages: activation of the **m-PEG11-OH**, conjugation to the target protein, and subsequent purification of the conjugate.





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Caption: General workflow for protein PEGylation using **m-PEG11-OH**.

Detailed Methodology

A. Activation of the **m-PEG11-OH** Terminal Hydroxyl Group The terminal hydroxyl group of **m-PEG11-OH** must be converted into a more reactive functional group to facilitate conjugation. A common strategy is to create an N-hydroxysuccinimidyl (NHS) ester, which reacts efficiently with primary amino groups (e.g., the side chain of lysine residues) on proteins.[12]

- Dissolution: Dissolve m-PEG11-OH and an activating agent (e.g., N,N'-disuccinimidyl carbonate) in an appropriate anhydrous organic solvent (e.g., acetonitrile or dichloromethane).
- Reaction: Add a suitable base (e.g., triethylamine or pyridine) to catalyze the reaction.

Foundational & Exploratory





- Incubation: Allow the reaction to proceed at room temperature for several hours to overnight, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
- Purification: The resulting activated m-PEG11-NHS ester can be purified by crystallization or chromatography to remove excess reagents and byproducts.
- Verification: Confirm the structure and purity of the activated PEG using techniques like NMR spectroscopy and mass spectrometry.
- B. Conjugation to the Target Protein This step involves the reaction of the activated m-PEG11 with the target protein.
- Buffer Preparation: Prepare a suitable reaction buffer (e.g., phosphate or borate buffer) at a pH that maintains protein stability and favors the reaction with the target functional groups (typically pH 7.5-8.5 for NHS ester reactions with amines).
- Protein Solution: Dissolve the target protein in the prepared buffer to a known concentration.
- PEGylation Reaction: Add the activated m-PEG11 derivative to the protein solution. The molar ratio of PEG to protein is a critical parameter that must be optimized to control the degree of PEGylation (the number of PEG chains attached per protein molecule).
- Incubation: Incubate the reaction mixture at a controlled temperature (often 4°C or room temperature) for a specific duration (e.g., 1-4 hours). The reaction should be monitored over time by taking aliquots for analysis.
- Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer or glycine,
 which contains primary amines to react with any remaining activated PEG.
- C. Purification and Characterization of the PEGylated Conjugate
- Purification: Separate the PEGylated protein from unreacted protein, excess PEG, and reaction byproducts. Common methods include:
 - Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic size. PEGylated proteins will be larger and elute earlier than their unmodified counterparts.



- Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the overall charge of a protein, allowing for separation.
- Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.
 - SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis will show an increase in the apparent molecular weight for the PEGylated protein compared to the unmodified protein.
 - Mass Spectrometry (e.g., MALDI-TOF): Provides a precise mass of the conjugate, allowing for the determination of the number of attached PEG chains.
 - Activity Assays: Perform relevant biological assays to ensure that the PEGylated protein retains its therapeutic activity.

Applications and Use Cases

Due to its defined length and monofunctional nature, **m-PEG11-OH** is frequently used as a linker in more complex molecular constructs. A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] In a PROTAC, the PEG chain acts as a flexible spacer connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's protein degradation machinery.[6] The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the entire PROTAC molecule.

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